molecular formula C23H25NO6 B2804125 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one CAS No. 920424-02-8

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one

Cat. No.: B2804125
CAS No.: 920424-02-8
M. Wt: 411.454
InChI Key: BNCVVYPUEPAGPV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-morpholinoethoxy moiety at position 6. Its molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 435.45 g/mol. The morpholinoethoxy group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding and conformational flexibility .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-20-6-4-16(14-22(20)27-2)19-13-17-3-5-18(15-21(17)30-23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVVYPUEPAGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is of interest due to its structural features that may confer various pharmacological effects.

Chemical Structure

The chemical formula for this compound is C19H23N1O5C_{19}H_{23}N_{1}O_{5}. The presence of the morpholino group and the dimethoxyphenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may possess comparable antioxidant capabilities.

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarins. For instance, a study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression. The morpholino group may enhance cellular uptake and specificity towards cancer cells.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that similar coumarin derivatives can significantly reduce inflammation markers in models of induced inflammation.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5030
  • Animal Models : In vivo studies on mice models of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative damage.
  • Modulation of Signaling Pathways : Interaction with key signaling pathways involved in cancer progression and inflammation.
  • Gene Expression Regulation : Alteration in the expression levels of genes associated with apoptosis and inflammation.

Comparison with Similar Compounds

Mechanistic and Structural Insights

  • Morpholinoethoxy vs. Methoxy: The morpholinoethoxy group in the target compound enhances water solubility and introduces tertiary amine functionality, critical for intracellular trafficking and HO-1 induction . In contrast, methoxy-substituted analogs (e.g., ) lack this amine, limiting their interaction with Nrf2 pathways.
  • Sulfonyl vs. Conversely, the ethoxy linker in the target compound supports non-covalent binding .
  • Fluorine Substitution : The 7-fluoro analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism, though its antiviral activity remains untested.

Methodological Approaches

  • Molecular Docking : Used to explain neobavaisoflavone’s anti-Aβ42 activity, highlighting π-π interactions between the prenyl group and amyloid fibrils .
  • NMR Spectroscopy: Critical for confirming the structure of derivatives like compound 6b (target analog), where HMBC and NOESY spectra validated substituent positions .
  • Dynamic Simulations: Applied in to assess conformational changes in Aβ42 upon flavonoid binding.

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